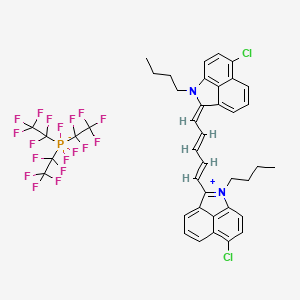
CID 137965351
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 137965351 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as N-(3-aminopropyl)-N-(2-thienylmethyl)-2-(2-furyl)-acetamide, has shown promise in a variety of research fields, including neuroscience, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Cellular Studies
Chemically induced dimerization (CID) is a pivotal technique in the study of various biological processes, offering reversible and spatiotemporal control over protein function within cells. This method has significantly advanced our understanding of signal transduction pathways, membrane dynamics, and protein trafficking. The development of orthogonal and reversible CID systems has allowed researchers to dissect complex cellular mechanisms with unprecedented precision, extending the scope of this technique beyond traditional applications to include new areas such as elucidating the dynamics of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
CID in Stem Cell Therapy and Safety Mechanisms
The integration of CID mechanisms, such as the inducible caspase-9 (iC9) suicide gene, into stem cell therapies has been a major breakthrough in enhancing safety profiles. This approach allows for the selective elimination of cells, including those with tumorigenic potential, by activating the suicide gene through specific chemical inducers of dimerization (CID). This strategy has been effectively applied in various models, demonstrating its potential in improving the safety and efficacy of stem cell-based therapies (Ando et al., 2015). Additionally, the iC9 suicide gene has been shown to provide a direct and efficient mechanism for eliminating human induced pluripotent stem cells (hiPSCs) and derived tumors, emphasizing its importance in clinical applications (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Advanced Applications and Developments in CID Technology
Recent advancements in CID technology have introduced novel applications and tools for manipulating cellular processes with high levels of control. For instance, the development of photo-caged-photocleavable chemical dimerizers offers a method to rapidly activate and deactivate protein dimerization with light, providing a powerful tool for investigating dynamic biological processes with spatial and temporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018). Additionally, engineered PROTAC-CID systems have expanded the versatility of CID tools for mammalian inducible gene regulation, showcasing the potential for fine-tuning gene expression and enabling novel biomedical research and therapeutic approaches (Ma et al., 2023).
Propiedades
InChI |
InChI=1S/C35H33Cl2N2.C6F18P/c1-3-5-22-38-30(26-14-10-12-24-28(36)18-20-32(38)34(24)26)16-8-7-9-17-31-27-15-11-13-25-29(37)19-21-33(35(25)27)39(31)23-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFBLOYZKGQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H33Cl2F18N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)

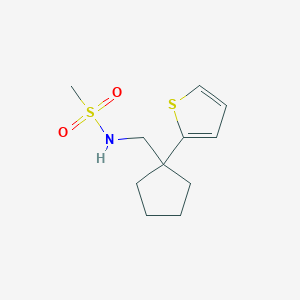
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
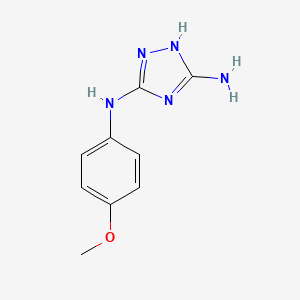
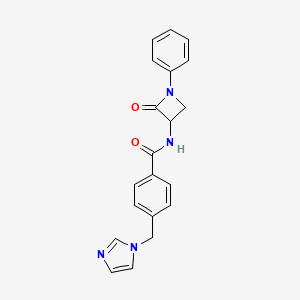
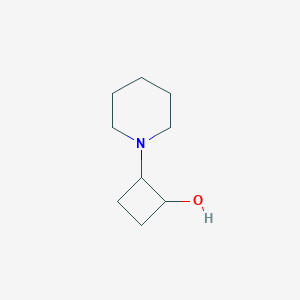

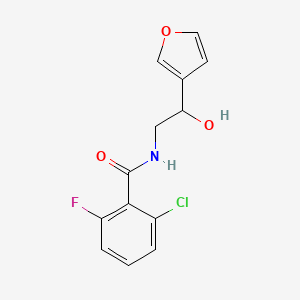
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
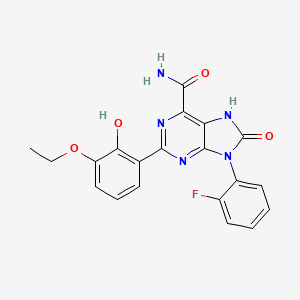
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)

![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)